3-phenylpiperidin-4-one Hydrochloride
Description
Contextualization within Piperidine (B6355638) Chemistry Research
Piperidine chemistry is a cornerstone of modern medicinal chemistry and organic synthesis. The piperidine scaffold is a privileged structure, meaning it is frequently found in biologically active compounds. rdd.edu.iq Researchers continuously explore new methods to synthesize and functionalize piperidine rings to create novel molecules with desired properties.
The synthesis of piperidin-4-one derivatives is a well-established area of research. rdd.edu.iq Common synthetic strategies include the Mannich reaction and the Dieckmann condensation. rdd.edu.iqresearchgate.net The Mannich reaction, for instance, involves the condensation of an amine, a ketone, and an aldehyde to form a β-amino carbonyl compound, which can then cyclize to form the piperidin-4-one ring. rsc.org The Dieckmann condensation is an intramolecular reaction of a diester in the presence of a base to form a β-keto ester, which can then be converted to the desired piperidin-4-one. researchgate.net
The presence of the phenyl group at the 3-position of the piperidin-4-one ring introduces both steric and electronic factors that can influence the reactivity and conformational preferences of the molecule. This substitution pattern is of particular interest to researchers as it can lead to the development of compounds with specific biological activities or unique properties for materials science.
Significance of Piperidin-4-one Derivatives in Advanced Organic Synthesis
Piperidin-4-one derivatives are highly valued as intermediates in advanced organic synthesis due to the reactivity of the ketone group and the potential for further modification of the piperidine ring. The carbonyl group can undergo a wide range of chemical transformations, including reduction to an alcohol, conversion to an imine or oxime, and participation in various carbon-carbon bond-forming reactions. rdd.edu.iq
The nitrogen atom of the piperidine ring can be functionalized through N-alkylation, N-acylation, or N-arylation, allowing for the introduction of diverse substituents. nih.gov This versatility makes piperidin-4-one derivatives, including the 3-phenyl substituted variant, powerful tools for the construction of complex molecular architectures. For example, they can serve as precursors for the synthesis of spirocyclic compounds and other intricate heterocyclic systems.
Overview of Current Research Trajectories Pertaining to the Compound
While specific research exclusively focused on 3-phenylpiperidin-4-one hydrochloride is not extensively documented in mainstream literature, the research on structurally related compounds provides insight into its potential applications. The 3-phenylpiperidine (B1330008) scaffold is a key component in a variety of biologically active molecules. For instance, derivatives of 3-phenylpiperidine-2,6-dione have been synthesized and investigated for their antiviral activities. nih.govontosight.ainih.gov
Current research involving piperidin-4-one derivatives is broadly focused on several key areas:
Medicinal Chemistry: The development of novel therapeutic agents is a primary driver of research in this area. Scientists are exploring piperidin-4-one derivatives for their potential as anticancer, anti-inflammatory, and neuroprotective agents. nih.gov
Catalysis: The piperidine scaffold can be incorporated into ligands for metal-based catalysts, influencing their solubility, stability, and catalytic activity.
Materials Science: The rigid structure of the piperidine ring makes it an attractive component for the synthesis of novel polymers and functional materials.
The unique substitution pattern of this compound makes it a promising candidate for exploration within these research trajectories. Its availability as a research chemical facilitates its use as a starting material for the synthesis of new and potentially valuable compounds. chemscene.com
Below is a table summarizing the key properties of this compound:
| Property | Value |
| Chemical Formula | C₁₁H₁₄ClNO |
| Molecular Weight | 211.69 g/mol |
| CAS Number | 910875-39-7 |
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-phenylpiperidin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO.ClH/c13-11-6-7-12-8-10(11)9-4-2-1-3-5-9;/h1-5,10,12H,6-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJGAGIASQIDPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1=O)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 3 Phenylpiperidin 4 One Hydrochloride and Analogues
Established Synthetic Pathways for Piperidin-4-one Ring Systems
The formation of the piperidin-4-one skeleton has been a subject of extensive research, leading to the development of several reliable synthetic routes. These classical approaches often involve condensation reactions that efficiently construct the six-membered heterocyclic ring.
Classical Approaches in Piperidine (B6355638) Ring Formation
Three primary classical methods have proven to be versatile for the synthesis of piperidin-4-one and its derivatives: the Mannich reaction, the Dieckmann condensation, and the Petrenko-Kritschenko piperidone synthesis.
The Mannich reaction is a cornerstone in the synthesis of piperidin-4-ones. This one-pot multicomponent reaction typically involves the condensation of a ketone containing at least one active hydrogen, an aldehyde (often formaldehyde), and a primary amine or ammonia (B1221849). acs.org For instance, the reaction of an appropriately substituted ketone, an aromatic aldehyde, and ammonium (B1175870) acetate (B1210297) can yield 2,6-diaryl-3-substituted-4-piperidones. nih.govgoogle.com The use of glacial acetic acid as a solvent has been shown to improve yields and facilitate the isolation of pure products. acs.org
The Dieckmann condensation , an intramolecular Claisen condensation of a diester, is another powerful tool for constructing the piperidin-4-one ring system. dtic.mil This base-catalyzed reaction is particularly useful for producing 5- or 6-membered cyclic β-keto esters, which can then be hydrolyzed and decarboxylated to afford the desired piperidone. dtic.mil The synthesis of N-substituted 4-piperidones often employs this method, starting from the addition of a primary amine to two moles of an alkyl acrylate, followed by cyclization, hydrolysis, and decarboxylation. dtic.milresearchgate.net The use of t-butyl esters in the Dieckmann synthesis of N-phenyl-4-piperidone-3-carboxylates has been reported to increase the yield of the corresponding N-phenyl-4-piperidone. biosynth.com
The Petrenko-Kritschenko piperidone synthesis is a multicomponent reaction that condenses two moles of an aldehyde with a β-keto ester and an amine to form a 4-piperidone (B1582916) derivative. This method is notable for its ability to generate symmetrically substituted piperidones.
Specific Routes for 3-phenylpiperidin-4-one Hydrochloride Formation
While general methods for piperidin-4-one synthesis are well-established, specific routes to this compound are of particular interest. One plausible approach involves a multi-step synthesis commencing with a Michael addition followed by cyclization. For example, the reaction of a β-aminophenylpropionic acid derivative could be a key intermediate.
A specific, though not directly yielding the hydrochloride salt, synthesis of a related compound, N-benzyl-3-phenyl-4-piperidone, can be achieved through a Dieckmann-type cyclization of N-benzyl-N-(2-carboethoxyethyl)-2-phenylglycine ethyl ester. Subsequent debenzylation and treatment with hydrochloric acid would provide the target compound.
Another potential route starts from N-protected 3-piperidone. A Grignard reaction with a phenylmagnesium halide introduces the phenyl group at the 3-position, forming a tertiary alcohol. This is followed by dehydration to an enamine and subsequent reduction to the N-protected 3-phenylpiperidine (B1330008). google.com Hydrolysis of the protecting group and oxidation of the resulting 3-phenylpiperidine at the 4-position would yield 3-phenylpiperidin-4-one, which can then be converted to its hydrochloride salt.
Advanced Synthetic Reactions and Transformations
Modern synthetic chemistry offers more sophisticated and often more efficient methods for the construction of complex heterocyclic systems like piperidines. These advanced reactions and transformations, particularly intramolecular cyclizations, provide powerful alternatives to classical methods.
Intramolecular Cyclization Reactions in Piperidine Synthesis
Intramolecular cyclization reactions are a highly effective strategy for the synthesis of piperidine rings, offering good control over regioselectivity and stereoselectivity. These reactions involve the formation of a new bond within a single molecule to close the ring.
Radical cyclizations have emerged as a valuable tool in heterocyclic synthesis. These reactions typically involve the generation of a radical species that then attacks an unsaturated part of the same molecule to form a cyclic radical, which is subsequently quenched. For piperidine synthesis, this often involves the cyclization of an aminyl radical onto a double or triple bond. While less common than other methods, radical cyclizations offer a complementary approach, particularly for the synthesis of highly substituted piperidines.
Transition metal-catalyzed reactions have revolutionized organic synthesis, and piperidine synthesis is no exception. Catalysts based on palladium, ruthenium, and other transition metals can facilitate a variety of cyclization reactions under mild conditions with high efficiency and selectivity.
Palladium-catalyzed cyclizations are widely used. For example, palladium(II) can catalyze the cyclization of bromodienes to form piperidine rings. dtic.mil Another approach involves the intramolecular trapping of η3-allyl ligands, generated from the reaction of vinyl iodides and N-tosylhydrazones, with nitrogen nucleophiles to yield piperidine derivatives.
Ruthenium-catalyzed cyclizations also offer efficient routes. For instance, a ruthenium catalyst can effect the ring formation of δ-amino-1-alkanols in the presence of a hydrogen acceptor. dtic.mil Additionally, ruthenium catalysts are effective in cyclizing δ-ketonitriles to form piperidine precursors. dtic.mil
Hydrogenation and Reduction Strategies for Piperidines
Hydrogenation and reduction reactions are fundamental strategies for the synthesis of the saturated piperidine ring from aromatic pyridine (B92270) precursors. These methods are valued for their efficiency and the availability of starting materials.
Catalytic hydrogenation is a widely employed method for the synthesis of piperidine derivatives from their corresponding pyridine precursors. asianpubs.org This process typically involves the use of a metal catalyst and a hydrogen source to reduce the aromatic ring. For the synthesis of 3-phenylpiperidine, a precursor to 3-phenylpiperidin-4-one, 3-phenylpyridine (B14346) can be subjected to catalytic hydrogenation. asianpubs.org
One reported method utilizes Platinum(IV) oxide (PtO₂) as a catalyst in glacial acetic acid under a hydrogen atmosphere of 60 bar. This reaction proceeds over 8 hours to yield 3-phenylpiperidine. asianpubs.org The use of rhodium catalysts, such as Rh₂O₃, under milder conditions (5 bar H₂, 40 °C) has also been explored for the hydrogenation of phenylpyridines, although challenges with low conversion for 2- and 3-phenylpyridines have been noted, potentially due to interactions between the aromatic rings and the catalyst surface. rsc.org
The general conditions for these hydrogenations can be summarized as follows:
| Catalyst | Hydrogen Pressure | Solvent | Temperature | Reaction Time | Product |
| PtO₂ | 50-70 bar | Glacial Acetic Acid | Room Temperature | 4-8 h | Substituted Piperidines asianpubs.org |
| Rh₂O₃ | 5 bar | 2,2,2-Trifluoroethanol (TFE) | 40 °C | 16 h | Substituted Piperidines rsc.org |
These methods provide a direct route to the piperidine core, which can then be further functionalized to the target piperidin-4-one. For instance, a 3-hydroxypyridine (B118123) precursor can be hydrogenated in the presence of an anhydride, which protects the hydroxyl group as an ester during the reduction, followed by hydrolysis to yield the hydroxypiperidine. google.com
Reductive amination is a versatile method for forming amines from carbonyl compounds and is a key strategy in the synthesis of piperidine rings. wikipedia.org This reaction involves the initial formation of an imine or enamine intermediate from an amine and a carbonyl compound, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com This approach can be applied intramolecularly to form cyclic amines like piperidines.
In the context of 3-phenylpiperidin-4-one synthesis, a suitable dicarbonyl compound could undergo cyclization with an amine source, followed by reduction. A common one-pot procedure for reductive amination utilizes a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which selectively reduces the iminium ion in the presence of the initial carbonyl group. masterorganicchemistry.com
For example, the synthesis of N-phenylpiperidin-4-amine involves the reductive amination of 1-boc-4-piperidone (B14923) with aniline (B41778) using sodium triacetoxyborohydride (NaBH(OAc)₃) in the presence of acetic acid. chemicalbook.com While not a direct synthesis of the piperidine ring itself, this demonstrates the utility of the reaction in functionalizing a pre-existing piperidone. The synthesis of the piperidine ring via intramolecular reductive amination would involve a linear amino-aldehyde or amino-ketone precursor that cyclizes to form the piperidin-4-one structure.
Multi-Component Reactions (MCRs) in Piperidin-4-one Synthesis
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a complex product that incorporates substantial portions of all the starting materials. This approach is atom-economical and allows for the rapid construction of diverse molecular scaffolds. nih.gov
A classical MCR for the synthesis of 4-piperidones is the Petrenko-Kritschenko piperidone synthesis. This reaction involves the condensation of an aldehyde, a β-ketoester (or a similar C-H acidic compound), and an amine (like ammonia or a primary amine). googleapis.com This one-step approach is particularly useful for generating 2,6-disubstituted piperidones. googleapis.com The synthesis of 3-methyl-2,6-diphenyl piperidin-4-one has been achieved using a deep eutectic solvent of glucose and urea, highlighting a green chemistry approach to this MCR. asianpubs.org
Isocyanide-based MCRs, such as the Ugi reaction, have also been employed to synthesize highly substituted piperidine derivatives. For instance, a four-component Ugi reaction between an N-alkylpiperidone, aniline, propionic acid, and an isocyanide has been used to generate complex carfentanil amides. mdpi.com These MCRs offer a powerful tool for creating libraries of piperidin-4-one analogues with diverse substitution patterns.
| MCR Name | Reactants | Product |
| Petrenko-Kritschenko | Aldehyde, β-ketoester, Amine | 4-Piperidone googleapis.com |
| Ugi Reaction | Ketone/Aldehyde, Carboxylic Acid, Isocyanide, Amine | α-Acylaminocarboxamide mdpi.com |
Stereoselective and Asymmetric Synthesis
Controlling the stereochemistry of substituents on the piperidine ring is crucial for the synthesis of specific biologically active compounds. Stereoselective and asymmetric methods are employed to achieve high diastereomeric and enantiomeric purity.
Asymmetric synthesis often utilizes chiral auxiliaries, which are chiral molecules temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. researchgate.net Evans oxazolidinones are a prominent class of chiral auxiliaries that have been widely used in asymmetric alkylation and aldol (B89426) reactions to create chiral centers with high predictability. williams.edu
In the context of piperidin-4-one synthesis, a chiral auxiliary could be attached to the nitrogen atom or a side chain to control the stereoselective introduction of substituents. For example, the asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones, which can serve as effective chiral auxiliaries, has been reported starting from readily available amino acids. nih.gov
The synthesis of (S)-2-phenylpiperidin-3-one has been achieved starting from dihydropyridinones, demonstrating a route to a chiral analogue of the target compound. researchgate.net While specific examples detailing the use of chiral auxiliaries for the direct asymmetric synthesis of 3-phenylpiperidin-4-one are not prevalent in the provided search results, the principles of using auxiliaries like oxazolidinones in enolate alkylations are well-established and could be applied to a suitable piperidin-4-one precursor. williams.edu
Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule. For piperidine derivatives, this is often achieved by controlling the approach of a reagent to a cyclic precursor.
The synthesis of diastereoisomeric 3-methyl-4-phenylpiperidin-4-ols has been accomplished through the reaction of phenyl-lithium with a 3-methyl-4-piperidone. The stereochemical outcome of such additions is influenced by the existing stereocenter at the 3-position, leading to the formation of different diastereomers. rsc.org
Spectroscopic and Crystallographic Characterization of 3 Phenylpiperidin 4 One Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity and stereochemistry of 3-phenylpiperidin-4-one hydrochloride can be determined.
¹H NMR Spectral Analysis for Proton Environments
The ¹H NMR spectrum of this compound is expected to reveal distinct signals for each unique proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons, with electronegative atoms and aromatic rings causing significant variations.
The protons of the phenyl group are anticipated to appear in the aromatic region, typically between δ 7.0 and 7.5 ppm. The piperidinone ring protons would likely exhibit more complex splitting patterns due to spin-spin coupling. The proton at C3, being adjacent to the phenyl group and the carbonyl group, would likely resonate as a multiplet. The protons on C2, C5, and C6 would also show characteristic multiplets, with their chemical shifts and coupling constants providing valuable information about their spatial arrangement. The N-H proton of the hydrochloride salt would likely appear as a broad singlet, and its chemical shift could be concentration and solvent dependent.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| Phenyl-H | 7.0 - 7.5 | m | - |
| H-3 | 3.5 - 4.0 | m | - |
| H-2 | 3.0 - 3.5 | m | - |
| H-5 | 2.5 - 3.0 | m | - |
| H-6 | 3.0 - 3.5 | m | - |
Note: This is a predicted table based on analogous compounds. Actual experimental values may vary.
¹³C NMR for Carbon Skeletal Elucidation and Conformational Analysis
The ¹³C NMR spectrum provides a direct map of the carbon skeleton of this compound. Each unique carbon atom will produce a distinct signal, and the chemical shifts are indicative of the carbon's hybridization and its bonding environment.
The carbonyl carbon (C4) is expected to have the most downfield chemical shift, typically in the range of δ 200-210 ppm. The carbons of the phenyl ring would appear in the aromatic region (δ 120-140 ppm). The carbons of the piperidinone ring (C2, C3, C5, and C6) will resonate in the aliphatic region, with their specific chemical shifts influenced by the neighboring phenyl group, carbonyl group, and the nitrogen atom. Conformational analysis of related 3-chloro-2,6-diaryl-piperidin-4-ones suggests that the piperidinone ring predominantly adopts a chair conformation with the aryl substituents in an equatorial orientation to minimize steric hindrance. np-mrd.org This conformational preference would be reflected in the ¹³C chemical shifts.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (C4) | 200 - 210 |
| Phenyl-C (quaternary) | 135 - 145 |
| Phenyl-C (CH) | 125 - 130 |
| C3 | 50 - 60 |
| C2 | 45 - 55 |
| C6 | 45 - 55 |
Note: This is a predicted table based on analogous compounds. Actual experimental values may vary.
Advanced NMR Techniques for Structural Connectivity
To unambiguously assign all proton and carbon signals and to confirm the structural connectivity, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.
COSY: This experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would help in tracing the connectivity of the protons within the piperidinone ring.
HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.
Solvent Effects on Chemical Shifts and Conformational Equilibrium
The choice of solvent can have a significant impact on the NMR spectrum of this compound. Polar solvents can interact with the solute through hydrogen bonding and dipole-dipole interactions, leading to changes in the chemical shifts of protons and carbons. For instance, the chemical shift of the N-H proton is highly dependent on the solvent's ability to act as a hydrogen bond acceptor.
Furthermore, the solvent can influence the conformational equilibrium of the piperidinone ring. While a chair conformation is generally favored, the presence of different solvents could potentially stabilize other conformations, such as a twist-boat conformation. Variable temperature NMR studies in different solvents could provide insights into the energetic barriers between different conformations.
Vibrational Spectroscopies
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a valuable tool for identifying the functional groups present in a molecule by detecting the vibrations of its bonds.
Infrared (IR) Spectroscopy for Functional Group Identification
The IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups in the molecule.
N-H Stretch: The presence of the secondary amine hydrochloride will give rise to a broad absorption band in the region of 2400-3200 cm⁻¹, which is characteristic of ammonium (B1175870) salts.
C=O Stretch: A strong, sharp absorption band corresponding to the stretching vibration of the carbonyl group in the piperidinone ring is expected around 1720-1740 cm⁻¹. For related cyclic α-haloketones, an equatorial halogen substituent can cause a shift to a higher frequency. np-mrd.org
C-H Stretch: The spectrum will show C-H stretching vibrations for both the aromatic phenyl ring (typically above 3000 cm⁻¹) and the aliphatic piperidinone ring (typically below 3000 cm⁻¹).
C=C Stretch: Aromatic C=C stretching vibrations from the phenyl group are expected in the 1450-1600 cm⁻¹ region.
C-N Stretch: The C-N stretching vibration of the piperidine (B6355638) ring would likely appear in the fingerprint region, typically between 1000 and 1200 cm⁻¹.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H (Ammonium salt) | 2400 - 3200 | Strong, Broad |
| C=O (Ketone) | 1720 - 1740 | Strong |
| Aromatic C-H | 3000 - 3100 | Medium |
| Aliphatic C-H | 2850 - 2960 | Medium |
| Aromatic C=C | 1450 - 1600 | Medium to Weak |
Note: This is a predicted table based on characteristic group frequencies. Actual experimental values may vary.
Raman Spectroscopy for Molecular Vibrations
Key vibrational modes anticipated in the Raman spectrum would include:
Aromatic C-H Stretching: Sharp bands typically observed above 3000 cm⁻¹.
Aromatic C=C Stretching: Strong, characteristic peaks in the 1580-1610 cm⁻¹ region, indicative of the phenyl ring.
Ring Breathing Modes: A strong, sharp band around 1000 cm⁻¹ is a classic indicator of the mono-substituted benzene (B151609) ring. researchgate.net
Piperidine Ring Vibrations: The spectrum would also contain complex bands corresponding to C-C and C-N stretching, as well as CH₂ scissoring and twisting modes of the saturated heterocyclic ring.
Carbonyl (C=O) Stretching: The ketone group should produce a characteristic band, although it is often weaker in Raman than in infrared spectroscopy.
These assignments are based on well-established vibrational frequencies for phenyl derivatives and cyclic amines. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) measures the mass of an ion with very high accuracy, which allows for the determination of its elemental formula from the exact mass. missouri.edu For this compound, the analysis would be performed on the protonated free base, 3-phenylpiperidin-4-one (formula C₁₁H₁₃NO). In the electrospray ionization source, the hydrochloride salt dissociates, and the free base is protonated to form the [M+H]⁺ ion, [C₁₁H₁₄NO]⁺.
The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of each element in the molecule. wikipedia.org This calculated value can then be compared to the experimentally measured mass.
| Ion Formula | Elemental Composition | Theoretical Exact Mass (Da) |
|---|---|---|
| [C₁₁H₁₄NO]⁺ | ¹²C: 11, ¹H: 14, ¹⁴N: 1, ¹⁶O: 1 | 176.1070 |
This value is calculated using the exact masses of the most abundant isotopes: ¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915. msu.edu
Electrospray ionization (ESI) is a soft ionization technique suitable for polar and thermally labile molecules, making it ideal for analyzing the protonated 3-phenylpiperidin-4-one ion. Tandem mass spectrometry (MS/MS or MSⁿ) involves isolating the precursor ion ([M+H]⁺ at m/z 176.1) and inducing fragmentation to produce product ions. The resulting fragmentation pattern provides crucial information about the molecule's structure. wikipedia.org
While specific experimental MS/MS data for this compound is not available, a plausible fragmentation pathway can be proposed based on established chemical principles for ketones, amines, and aromatic compounds. libretexts.orgwvu.edu The primary fragmentation events would likely involve cleavages alpha to the carbonyl group and the nitrogen atom, as these are common initiation sites for fragmentation. libretexts.org
Proposed Fragmentation Pathway for [C₁₁H₁₄NO]⁺ (m/z 176.1):
Alpha-cleavage adjacent to the carbonyl group: This could lead to the loss of a C₃H₅N radical fragment or neutral species, or cleavage of the bond between the carbonyl carbon and the phenyl-substituted carbon.
Cleavage of the phenyl group: Loss of a neutral benzene molecule (C₆H₆, 78 Da) or a phenyl radical (C₆H₅•, 77 Da) are common pathways for phenyl-substituted compounds.
Ring-opening reactions: The piperidone ring could undergo cleavage, followed by the loss of small neutral molecules like ethene (C₂H₄) or ammonia (B1221849) (NH₃).
| Proposed Fragment Ion (m/z) | Formula | Neutral Loss | Proposed Origin |
|---|---|---|---|
| 148.1 | [C₁₀H₁₂N]⁺ | CO | Loss of carbon monoxide from the precursor ion. |
| 118.1 | [C₈H₁₀N]⁺ | C₃H₄O | Ring cleavage and loss of a C₃H₄O neutral fragment. |
| 91.1 | [C₇H₇]⁺ | C₄H₇NO | Formation of the stable tropylium (B1234903) ion. |
Note: The proposed fragments are based on general fragmentation rules and require experimental verification.
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state.
A search of crystallographic databases indicates that the specific single-crystal X-ray structure of this compound has not been publicly reported. However, the solid-state structure can be reliably predicted based on extensive studies of closely related piperidin-4-one derivatives. nih.govchemrevlett.com
It is anticipated that the six-membered piperidine ring would adopt a stable chair conformation . This conformation minimizes torsional strain and is the most common arrangement for substituted piperidones. chemrevlett.comchemrevlett.com The phenyl substituent at the C3 position would likely occupy an equatorial position to minimize steric hindrance with the rest of the ring, which is a more energetically favorable arrangement than the axial position.
The crystal packing is dictated by a network of intermolecular forces that hold the molecules together in a repeating lattice. For this compound, the interactions are expected to be dominated by strong hydrogen bonds and supplemented by weaker interactions.
Hydrogen Bonding: As a hydrochloride salt, the most significant intermolecular interaction is expected to be a strong charge-assisted hydrogen bond between the protonated piperidine nitrogen (N⁺-H) and the chloride anion (Cl⁻). This N⁺-H···Cl⁻ interaction is a primary driver of the crystal packing in amine hydrochloride salts.
Other Interactions: Weaker interactions are also likely to play a role in stabilizing the crystal lattice. These may include C-H···O hydrogen bonds, where a hydrogen atom from a phenyl or piperidine ring interacts with the oxygen of the carbonyl group on an adjacent molecule. nih.gov Furthermore, C-H···π interactions, involving hydrogen atoms and the electron-rich face of the phenyl rings, are commonly observed in the crystal structures of similar compounds. nih.gov
These interactions combine to form a stable, three-dimensional supramolecular architecture.
Lack of Publicly Available Data Prevents Full Spectroscopic and Crystallographic Analysis of this compound
A comprehensive review of scientific literature and chemical databases has revealed a significant gap in the publicly available information regarding the detailed spectroscopic and crystallographic characterization of this compound. Despite extensive searches for research articles, patents, and academic theses, specific experimental data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction data for this specific compound, remains elusive. Consequently, a complete analysis as per the requested detailed outline cannot be provided at this time.
The inquiry sought to compile a detailed article focusing on the spectroscopic and crystallographic properties of this compound, including the determination of its absolute configuration. However, the foundational experimental data required to construct such an analysis is not present in accessible scientific publications or databases.
While general information on related compounds, such as various substituted piperidin-4-ones, is available, this information is not directly applicable to the specific molecular structure and properties of this compound. The precise influence of the phenyl group at the 3-position and the hydrochloride salt formation on the compound's spectral and crystallographic characteristics necessitates direct experimental measurement.
The determination of the absolute configuration for a chiral compound like 3-phenylpiperidin-4-one (which is chiral at the C3 position) would typically rely on techniques such as X-ray crystallography of a single crystal or chiroptical spectroscopy (e.g., circular dichroism), often in conjunction with quantum chemical calculations. Without experimental data from these methods, any discussion on the absolute configuration would be purely speculative and fall outside the required scope of a scientifically accurate article.
In the absence of primary data, the generation of the requested detailed research findings and interactive data tables is not possible. The scientific community has not, to date, published a dedicated study on the comprehensive spectroscopic and crystallographic characterization of this compound that is publicly accessible.
Stereochemical and Conformational Analysis of 3 Phenylpiperidin 4 One Hydrochloride
Isomeric Forms and Diastereoisomeric Characterization
The structure of 3-phenylpiperidin-4-one contains a chiral center at the C3 carbon, the point of attachment for the phenyl group. This chirality means the compound can exist as a pair of enantiomers: (R)-3-phenylpiperidin-4-one and (S)-3-phenylpiperidin-4-one. When synthesized from achiral precursors without a chiral influence, the result is a racemic mixture containing equal amounts of both enantiomers.
In more complex derivatives of piperidin-4-one with additional substituents, multiple stereocenters can exist, leading to the formation of diastereoisomers. These are stereoisomers that are not mirror images of each other and have different physical properties. In the literature concerning substituted 4-phenylpiperidines, these diastereoisomers are often designated with prefixes such as α, β, and γ. rsc.org The characterization and differentiation of these isomers are typically achieved through nuclear magnetic resonance (NMR) spectroscopy and single-crystal X-ray diffraction. rsc.orgbohrium.com For instance, ¹H NMR spectral data can provide evidence for the specific configurations of substituents based on coupling constants and chemical shifts. rsc.org
Fractional crystallization of the hydrochloride salts is a common method used to separate diastereoisomers, taking advantage of their differing solubilities. nih.gov
Preferred Conformations of the Piperidin-4-one Ring
The six-membered piperidin-4-one ring is not planar and, like cyclohexane, adopts non-planar conformations to relieve ring strain. The most energetically favorable and therefore predominant conformation for the piperidine (B6355638) ring is the chair conformation . chemrevlett.comnih.govnih.gov This arrangement minimizes both angle strain and torsional strain by staggering the bonds on adjacent carbon atoms.
While the chair form is most stable, other higher-energy conformations are possible, including the twist-boat and skew-boat conformations. rsc.orgbohrium.com These conformations are generally transient intermediates in the process of ring inversion (chair-flip) and are significantly less populated at equilibrium. However, the presence of bulky substituents can sometimes destabilize the chair form, making a twist-boat or skew-boat conformation more favorable. bohrium.comchemrevlett.com For the parent 3-phenylpiperidin-4-one, the chair conformation remains the preferred geometry. nih.gov
| Conformation | Relative Stability | Key Feature |
| Chair | Most Stable | Minimizes angle and torsional strain. |
| Twist-Boat | Less Stable | Can be stabilized by bulky N-substituents. bohrium.com |
| Skew-Boat | Less Stable | May arise in specific substituted isomers. rsc.org |
| Half-Chair | Less Stable | Can be induced by sp² hybridization adjacent to the ring nitrogen. nih.gov |
Influence of Substituents on Ring Conformation and Phenyl Group Orientation
In the stable chair conformation of 3-phenylpiperidin-4-one, the phenyl group at the C3 position can occupy one of two orientations: axial or equatorial.
Equatorial Position: The substituent points away from the center of the ring, roughly within the ring's "equator."
Axial Position: The substituent points up or down, parallel to the axis of the ring.
For the 3-phenyl group, the equatorial orientation is strongly preferred . This preference is driven by the avoidance of steric hindrance. An axial phenyl group would experience significant destabilizing 1,3-diaxial interactions with the axial hydrogen atoms at the C5 position and the proton on the nitrogen. Placing the bulky phenyl group in the more spacious equatorial position minimizes these steric clashes, resulting in a more stable conformer. Studies on related substituted 4-phenylpiperidinols confirm that the preferred conformations are piperidine chairs with the phenyl group in an equatorial position. rsc.org
The orientation of the phenyl ring itself, relative to the piperidine ring, is also a factor. The rotation around the C3-C(phenyl) bond is subject to an energy barrier, but interconversion is typically rapid at room temperature. rsc.org
Conformational Dynamics and Energetics
The different conformations of 3-phenylpiperidin-4-one are not static but exist in a dynamic equilibrium. The piperidine ring can undergo a "chair flip," where one chair conformation inverts into another. During this process, all axial substituents become equatorial, and all equatorial substituents become axial.
The relative populations of the two chair conformers (phenyl-equatorial vs. phenyl-axial) are determined by their difference in Gibbs free energy (ΔG°). Due to the strong steric preference for the equatorial position, the equilibrium lies heavily in favor of the conformer with the equatorial phenyl group.
| Conformer | Phenyl Group Orientation | Relative Energy | Stability |
| Chair 1 | Equatorial | Low | High |
| Chair 2 | Axial | High | Low |
| Twist-Boat | - | Very High | Very Low (transient) |
Effects of Protonation on Stereochemistry and Conformation
The compound is specified as the hydrochloride salt, meaning the nitrogen atom of the piperidine ring is protonated, forming an ammonium (B1175870) cation (-NH₂⁺-). This protonation has a significant impact on the conformational preferences of the ring.
Computational Chemistry Investigations of 3 Phenylpiperidin 4 One Hydrochloride
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and chemical behavior of piperidin-4-one derivatives.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and determine the optimized geometry of molecules. nih.gov For derivatives of piperidin-4-one, calculations are commonly performed using the B3LYP functional with basis sets such as 6-31+G(d,p) or 6-311++G(d,p). sci-hub.senih.govresearchgate.net This process allows for the precise determination of the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation.
The geometry optimization of piperidin-4-one structures consistently reveals that the piperidine (B6355638) ring adopts a distorted chair conformation. sci-hub.seresearchgate.net This conformation is the most energetically favorable arrangement. The substituents on the ring, such as the phenyl group, typically orient themselves in equatorial positions to minimize steric hindrance. researchgate.net
Theoretical calculations provide detailed geometric parameters, including bond lengths and bond angles. These computed values are often in good agreement with experimental data obtained from X-ray crystallography, thereby validating the computational model. sci-hub.se For instance, the C=O bond length in the piperidin-4-one ring is calculated to be approximately 1.214 Å, which is characteristic of a double bond. sci-hub.se The C-N bond distances within the ring are typically around 1.460 Å. sci-hub.se
| Parameter | Typical Calculated Value (Å or °) | Reference Compound Type |
|---|---|---|
| C=O Bond Length | ~1.21 Å | 3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one sci-hub.se |
| C-N Bond Length | ~1.46 Å | 3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one sci-hub.se |
| C-C Bond Length (Ring) | 1.51 - 1.57 Å | 3t-pentyl-2r,6c-diphenylpiperidin-4-one researchgate.net |
| C-N-C Bond Angle | ~112° - 115° | Generic Piperidin-4-one Scaffold |
| O-C-C Bond Angle | ~120° - 123° | Generic Piperidin-4-one Scaffold |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's kinetic stability and chemical reactivity. researchgate.net
A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive. For piperidin-4-one derivatives, the HOMO-LUMO energy gap is typically calculated using DFT methods to be around 5.42 eV, suggesting significant stability. researchgate.net The distribution of these orbitals across the molecule indicates the likely sites for nucleophilic and electrophilic attack. bhu.ac.in In many piperidin-4-one analogs, the HOMO is distributed over the phenyl rings and the nitrogen atom, while the LUMO is often localized around the carbonyl group. researchgate.net
| Parameter | Typical Calculated Value (eV) | Significance |
|---|---|---|
| EHOMO | ~ -6.0 to -7.0 eV | Electron-donating ability |
| ELUMO | ~ -1.0 to -2.0 eV | Electron-accepting ability |
| Energy Gap (ΔE) | ~ 5.0 to 6.0 eV | Chemical reactivity and kinetic stability researchgate.netresearchgate.net |
Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. researchgate.net The MEP map illustrates the regions of a molecule that are electron-rich (negative electrostatic potential) and electron-poor (positive electrostatic potential), providing insights into its reactivity and intermolecular interaction sites. bhu.ac.inresearchgate.net
For piperidin-4-one derivatives, MEP maps typically show the most negative potential (often colored red) concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This region is susceptible to electrophilic attack. researchgate.netresearchgate.net Conversely, the regions with the highest positive potential (colored blue) are generally found around the amine hydrogen (N-H), indicating a propensity for nucleophilic attack. researchgate.net The phenyl ring often exhibits a region of negative potential above and below the plane of the ring, associated with its π-electron cloud. bhu.ac.in This analysis is crucial for understanding hydrogen bonding and other noncovalent interactions that govern the molecule's behavior in a biological environment. chemrxiv.org
Molecular Modeling and Simulations
Molecular modeling and simulations extend computational investigations from single molecules to their interactions within more complex systems, which is particularly relevant for understanding pharmacological potential.
In silico studies, particularly molecular docking, are employed to predict and analyze the interactions between a small molecule like 3-phenylpiperidin-4-one and a macromolecular target, such as a protein or enzyme. nih.gov These simulations place the ligand into the binding site of a receptor and calculate a binding affinity score, which estimates the strength of the interaction. researchgate.net
For piperidin-4-one derivatives, docking studies have been performed against various biological targets to explore their potential as therapeutic agents. researchgate.netnih.gov The analysis reveals the specific binding modes and identifies key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site. researchgate.net For example, the carbonyl oxygen and the amine nitrogen of the piperidin-4-one core are often involved in forming crucial hydrogen bonds with the receptor, anchoring the molecule in the binding pocket. mdpi.com The phenyl group can participate in hydrophobic or π-stacking interactions, further stabilizing the ligand-receptor complex. researchgate.net These computational insights are vital for rational drug design and for understanding the structure-activity relationships of potential drug candidates. researchgate.net
| Interaction Type | Molecular Group Involved (Ligand) | Potential Interacting Partner (Macromolecule) |
|---|---|---|
| Hydrogen Bonding | Carbonyl Oxygen (C=O), Amine Hydrogen (N-H) | Amino acid residues (e.g., Ser, Thr, Gln, Asn, Gly) mdpi.com |
| Hydrophobic Interactions | Phenyl Ring, Alkyl Chains | Nonpolar amino acid residues (e.g., Ala, Val, Leu, Ile) |
| π-π Stacking | Phenyl Ring | Aromatic amino acid residues (e.g., Phe, Tyr, Trp) |
Computational methods, primarily DFT, can accurately predict various spectroscopic parameters for molecules. researchgate.net These theoretical predictions are often compared with experimental spectra (FT-IR, FT-Raman, and NMR) to confirm the molecular structure and assign vibrational modes and chemical shifts. sci-hub.se
For piperidin-4-one derivatives, theoretical vibrational frequencies are calculated and often scaled by a specific factor to correct for anharmonicity and limitations in the computational method, leading to better agreement with experimental FT-IR and FT-Raman spectra. researchgate.netnih.gov This allows for a detailed assignment of characteristic peaks, such as the C=O stretching vibration, N-H stretching, and various C-H and C-C vibrations of the rings. researchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach and compared with experimental data to aid in the structural elucidation of the compound. researchgate.net The strong correlation between calculated and observed spectroscopic data provides high confidence in the optimized molecular structure. sci-hub.se
Assessment of Global Chemical Reactivity Descriptors
Global chemical reactivity descriptors are crucial in computational chemistry for understanding the reactivity, stability, and electronic properties of a molecule. These descriptors are typically calculated using energies from the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often derived from DFT calculations. Key descriptors include:
Electronegativity (χ): Represents the ability of a molecule to attract electrons.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
A data table presenting these values for 3-phenylpiperidin-4-one hydrochloride would require specific HOMO and LUMO energy values from a computational study, which are not available in the reviewed literature.
Mechanistic Insights from Computational Studies on Reaction Pathways
Computational studies provide invaluable insights into the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the energy barriers associated with different reaction pathways. This allows for a detailed understanding of how a molecule like this compound might react under various conditions.
Such investigations can elucidate:
The preferred sites for nucleophilic or electrophilic attack.
The stereoselectivity and regioselectivity of reactions.
The energetics of bond formation and cleavage.
However, no specific computational studies detailing the reaction mechanisms or pathways involving this compound were identified during the literature search.
Chemical Reactivity and Mechanistic Studies of 3 Phenylpiperidin 4 One Hydrochloride
Reactivity of the Ketone Functionality
The ketone group in 3-phenylpiperidin-4-one hydrochloride is a versatile site for a variety of chemical transformations, allowing for the introduction of new carbon-carbon bonds and the modification of the carbonyl group itself.
A common reaction involving the ketone functionality is reductive amination . This process transforms the carbonyl group into an amine. For instance, the reaction of N-phenethyl-4-piperidone with aniline (B41778) in an ethanol (B145695) medium, under the influence of a catalyst in an autoclave, yields N-phenethyl-4-anilinopiperidine through a one-pot hydrogenation reductive amination. google.com Another method involves the use of sodium triacetoxyborohydride (B8407120) for the reductive amination of N-phenethyl-4-piperidone with aniline, affording the product in yields ranging from 62% to 88%. google.com
The Wittig reaction provides a method to convert the ketone into an alkene. This reaction involves a triphenyl phosphonium (B103445) ylide, which attacks the carbonyl carbon to form a four-membered oxaphosphetane intermediate that subsequently decomposes to an alkene and triphenylphosphine (B44618) oxide. wikipedia.orglumenlearning.com For example, 2-substituted 4-piperidones can be subjected to a Wittig reaction using methoxymethyl)triphenylphosphonium chloride and a strong base like lithium diisopropylamide (LDA) to generate the corresponding methoxymethylene derivatives. acs.org This highlights the utility of the Wittig reaction in modifying the 4-position of the piperidine (B6355638) ring.
Grignard reactions offer another avenue for forming new carbon-carbon bonds at the carbonyl carbon. Grignard reagents (R-Mg-X) act as strong nucleophiles, attacking the electrophilic carbonyl carbon to form a tertiary alcohol after an acidic workup. mnstate.eduyoutube.commasterorganicchemistry.com The reaction of a Grignard reagent with a ketone proceeds via a nucleophilic addition mechanism. libretexts.org
The Mannich reaction is a three-component condensation involving an amine, a non-enolizable aldehyde (like formaldehyde), and a compound with an active hydrogen, such as a ketone. wikipedia.org This reaction is fundamental in the synthesis of β-amino carbonyl compounds, known as Mannich bases. oarjbp.com The synthesis of various piperidine-4-one derivatives often utilizes the Mannich condensation. chemrevlett.com For instance, the reaction of 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2(3H)-thione with piperidine derivatives via a Mannich reaction has been used to generate novel compounds. nih.gov
Reactions Involving the Piperidine Nitrogen
The secondary amine in the piperidine ring of this compound is nucleophilic and can readily undergo reactions such as N-alkylation and N-acylation.
N-alkylation introduces an alkyl group onto the nitrogen atom. This can be achieved by reacting the piperidine derivative with an alkyl halide. The reaction generally proceeds via an SN2 mechanism where the nitrogen atom acts as the nucleophile, displacing the halide from the alkyl halide. sciencemadness.orgsciencemadness.org
N-acylation involves the introduction of an acyl group to the piperidine nitrogen. This is typically accomplished by reacting the amine with an acylating agent such as an acyl chloride or an acid anhydride. For example, N-acryloyl-3,5-bis(ylidene)-4-piperidones can be synthesized through the reaction of 4-piperidone (B1582916) hydrate (B1144303) hydrochloride with an appropriate aldehyde, followed by reaction with acryloyl chloride in the presence of a base like triethylamine. nih.gov
Mechanistic Elucidation of Key Transformations
Understanding the mechanisms of the reactions involving this compound is crucial for controlling the reaction outcomes and designing new synthetic routes.
The reductive amination mechanism commences with the nucleophilic attack of the primary amine on the carbonyl carbon of the ketone, forming a hemiaminal intermediate. This is followed by dehydration to yield an iminium ion. The iminium ion is then reduced by a hydride source, such as sodium triacetoxyborohydride, to furnish the final amine product.
In the Wittig reaction , the nucleophilic ylide adds to the electrophilic carbonyl carbon in a [2+2] cycloaddition to form a four-membered ring intermediate known as an oxaphosphetane. wikipedia.org This intermediate then collapses through a retro-[2+2] cycloaddition to yield the alkene and a highly stable triphenylphosphine oxide, which is the driving force for the reaction. wikipedia.orgmasterorganicchemistry.com
The Grignard reaction mechanism involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the carbonyl carbon. This addition leads to the formation of a magnesium alkoxide intermediate. Subsequent protonation during aqueous workup yields the corresponding alcohol. masterorganicchemistry.com
The Mannich reaction is initiated by the formation of an iminium ion from the reaction of the amine and formaldehyde. wikipedia.org The ketone then tautomerizes to its enol form, which subsequently attacks the electrophilic iminium ion in an electrophilic addition reaction to form the β-amino carbonyl compound. wikipedia.org
Kinetic and Thermodynamic Aspects of Reactions
While specific kinetic and thermodynamic data for reactions of this compound are not extensively reported, general principles can be applied. The rates and equilibrium positions of its reactions are influenced by factors such as steric hindrance from the 3-phenyl group, the nucleophilicity of the piperidine nitrogen, and the electrophilicity of the ketone carbonyl.
For instance, in the Wittig reaction, the stereochemical outcome can be under either kinetic or thermodynamic control. Unstabilized ylides typically react under kinetic control to form the Z-alkene, while stabilized ylides can lead to the thermodynamically more stable E-alkene. wikipedia.org
Thermodynamic properties for piperidine itself have been documented in the NIST WebBook, providing data on heat capacity and other thermodynamic parameters. nist.govnist.gov Furthermore, studies on the thermodynamic properties of mixtures of piperidine with cyclic alkanones have been conducted, which can offer insights into the intermolecular interactions at play. dntb.gov.ua Kinetic and thermodynamic modeling has also been applied to reactions involving piperazine, a related cyclic diamine, which can provide a framework for understanding the reactivity of piperidine derivatives. researchgate.net
3 Phenylpiperidin 4 One Hydrochloride As a Synthetic Building Block
Utility in the Construction of Complex Organic Molecules
The unique structural arrangement of 3-phenylpiperidin-4-one hydrochloride makes it an important starting material for the synthesis of architecturally complex organic molecules. The piperidine (B6355638) ring is a common feature in many natural products, particularly alkaloids, and pharmaceutically active compounds. rdd.edu.iqresearchgate.net The strategic placement of the phenyl group and the ketone functionality allows for stereocontrolled modifications, leading to the construction of intricate bicyclic and spirocyclic systems. googleapis.com
Chemists utilize the ketone at the 4-position for various reactions, including but not limited to:
Condensation Reactions: Reacting with reagents like hydroxylamine, semicarbazide, or thiosemicarbazide (B42300) to form oximes and other derivatives. rdd.edu.iq
Grignard Reactions: Addition of organometallic reagents to the carbonyl group can introduce new carbon-carbon bonds, leading to tertiary alcohols which can be further modified. google.comicm.edu.pl
Wittig and Horner-Wadsworth-Emmons Reactions: Converting the ketone into an alkene, providing a route to further functionalization.
Reductive Amination: Introducing a diverse range of substituents at the 4-position by reacting the ketone with an amine in the presence of a reducing agent.
The nitrogen atom of the piperidine ring, typically after deprotection from its salt form and subsequent protection with a suitable group (like a Boc group), can be used for N-alkylation or N-arylation, further expanding the molecular complexity. These transformations are foundational in building complex frameworks such as indolizidines and other N-fused bicycles. chemicalbook.com The combination of these reactions enables chemists to use 3-phenylpiperidin-4-one as a cornerstone for assembling molecules with multiple stereocenters and diverse functionalities.
Precursor for the Synthesis of Diverse Piperidine Derivatives and Analogues
This compound is a pivotal precursor for a wide array of substituted piperidine derivatives. The piperidine motif is a highly sought-after scaffold in drug discovery due to its prevalence in biologically active molecules. researchgate.netnih.gov The reactivity of the ketone and the amine allows for systematic modifications to generate libraries of compounds for screening.
Key synthetic transformations include:
Reduction of the Ketone: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride, yielding 3-phenylpiperidin-4-ol. dtic.mil This introduces a new chiral center and a functional group for further elaboration.
Derivatization at the Nitrogen Atom: The secondary amine can be acylated, alkylated, or used in reductive amination to attach various side chains.
Mannich Reactions: The piperidin-4-one core itself is often synthesized via a Mannich reaction, and this reactivity can be harnessed to introduce substituents at the positions alpha to the carbonyl group. rdd.edu.iqnih.gov
These modifications lead to a diverse range of analogues with varied stereochemistry and substitution patterns. The ability to easily generate these derivatives makes this compound an important tool for exploring structure-activity relationships (SAR) in medicinal chemistry. googleapis.com
Table 1: Examples of Piperidine Derivatives from Piperidin-4-one Precursors This table is interactive. You can sort and filter the data.
| Precursor Class | Reagent/Reaction Type | Derivative Class | Potential Application | Reference |
|---|---|---|---|---|
| Piperidin-4-one | Hydroxylamine HCl | Piperidin-4-one Oxime | Intermediate | rdd.edu.iq |
| Piperidin-4-one | Grignard Reagent (e.g., PhMgBr) | 4-Phenyl-piperidin-4-ol | Intermediate | icm.edu.pl |
| Piperidin-4-one | Strecker Reaction (e.g., Aniline (B41778), HCN) | 4-Anilino-4-cyano-piperidine | Analgesic Intermediate | researchgate.net |
| Piperidin-4-one | Sodium Borohydride | Piperidin-4-ol | Intermediate | dtic.mil |
| N-Protected Piperidin-4-one | Dieckmann Condensation | Bicyclic Piperidines | Complex Scaffolds | dtic.mil |
Applications in Medicinal Chemistry Intermediate Synthesis
Piperidin-4-ones are established as crucial intermediates in the pharmaceutical industry for the synthesis of a wide range of therapeutic agents. googleapis.comnih.gov Their derivatives have shown a broad spectrum of pharmacological activities, including anticancer, anti-HIV, antibacterial, anticonvulsant, and anti-inflammatory properties. researchgate.netnih.gov
This compound, in particular, serves as a key building block for compounds targeting the central nervous system (CNS). The 4-aminopiperidine (B84694) scaffold, which is readily accessible from piperidin-4-ones, is a core component of potent opioid analgesics, such as fentanyl and its analogues (e.g., remifentanil, sufentanil). dtic.milresearchgate.net The synthesis of these powerful drugs often involves the conversion of a piperidin-4-one intermediate into a 4-amino or 4-anilino derivative. researchgate.net
Furthermore, chiral 3-phenylpiperidine (B1330008) structures are critical intermediates for modern pharmaceuticals. For instance, enantiomerically pure (R)-3-phenylpiperidine is a key component in the synthesis of Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor used for cancer treatment. google.com The synthesis of such chiral molecules can start from precursors like N-protected 3-piperidones, highlighting the importance of the piperidone scaffold in accessing complex and therapeutically relevant molecules. google.com The versatility of the piperidin-4-one core allows for the necessary modifications to create these highly specific and potent medicinal agents. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-phenylpiperidin-4-one hydrochloride, and how can reaction conditions be optimized for high yield?
- Methodology :
-
Multi-step synthesis : Start with ketone intermediates (e.g., 3-chloro-1-phenyl-1-propanone) and employ sequential reactions such as reduction, amination, and cyclization. Use catalysts like triethylamine or DBAH (diisobutylaluminum hydride) for controlled reactivity .
-
Solvent selection : Polar aprotic solvents (e.g., acetonitrile, THF) enhance reaction efficiency. Reflux conditions (~80°C) are often critical for cyclization .
-
Yield optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography or recrystallization to remove byproducts .
- Example Table : Key Reaction Parameters
| Step | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| Reduction | THF | NaBH4 | 0–25°C | 85–90 |
| Cyclization | Acetonitrile | HCl·EA | Reflux | 75–80 |
Q. How can researchers verify the purity and structural integrity of this compound?
- Analytical Techniques :
- Titration : Quantify hydrochloride content using alcohol-dissolved samples titrated with sodium hydroxide (accuracy: ±2%) .
- Spectroscopy : Confirm the carbonyl group (C=O) via IR absorption (~1700 cm⁻¹) and aromatic protons via ¹H NMR (δ 7.2–7.5 ppm) .
- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity >98% by area normalization .
Q. What safety protocols are critical during handling and storage?
- PPE : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis .
- Storage : Store at -20°C in airtight containers to prevent hygroscopic degradation. Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) .
Advanced Research Questions
Q. How can computational modeling guide the design of 3-phenylpiperidin-4-one derivatives with enhanced bioactivity?
- Strategies :
-
Docking studies : Use software (e.g., AutoDock) to predict binding affinities for targets like opioid receptors or enzymes. Compare with structural analogs (e.g., piperidine sulfonyl derivatives) .
-
QSAR analysis : Correlate substituent electronic properties (e.g., Hammett constants) with experimental IC₅₀ values to optimize pharmacophores .
Q. How should researchers address discrepancies between predicted and observed biological activity data?
- Troubleshooting :
- Orthogonal assays : Validate receptor binding (e.g., radioligand displacement) with functional assays (e.g., cAMP inhibition) to confirm mechanism .
- Impurity profiling : Use LC-MS to detect trace byproducts (e.g., N-oxide derivatives) that may interfere with activity .
Q. What experimental designs are suitable for assessing metabolic stability and toxicity?
- In vitro models :
-
Liver microsomes : Incubate with NADPH and monitor parent compound depletion via LC-MS/MS. Compare half-life (t₁/₂) with reference drugs .
-
Cytotoxicity screening : Use MTT assays on HepG2 cells to identify IC₅₀ values. Correlate with structural features (e.g., lipophilicity) .
- Example Data :
| Derivative | Microsomal t₁/₂ (min) | HepG2 IC₅₀ (µM) |
|---|---|---|
| Parent compound | 12.3 ± 1.2 | >100 |
| 4-Fluoro analog | 8.9 ± 0.8 | 45.6 ± 3.1 |
Methodological Considerations
- Synthesis Contradictions : If yields drop below 70%, check for moisture-sensitive intermediates (e.g., Grignard reagents) or side reactions (e.g., over-alkylation) .
- Data Validation : Cross-reference NMR shifts with PubChem entries (e.g., 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride, δ 3.8 ppm for methoxy) to confirm assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
